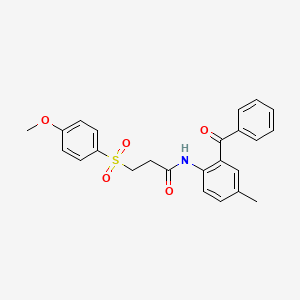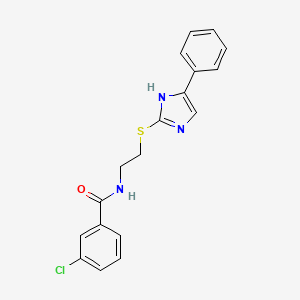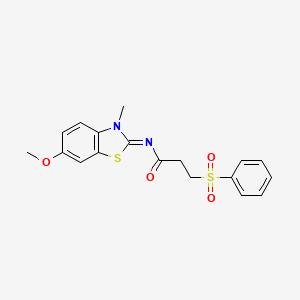![molecular formula C22H17BrN2O3 B2538631 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921919-10-0](/img/structure/B2538631.png)
2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that include dibenzoazepinones and benzodiazepinooxazoles. These compounds are of interest due to their potential pharmacological properties and their complex molecular structures which often include multiple rings and heteroatoms .
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the regio- and chemoselective direct benzylation of primary benzamides with 2-bromobenzyl bromides. This method provides a pathway to substituted diarylmethanes, which can then undergo intramolecular N-arylation to form dibenzoazepinones . Although the specific synthesis of the compound is not detailed, the methodologies applied to similar structures suggest the potential use of palladium-catalyzed steps and intramolecular cyclization reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been established through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a similar compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was determined to crystallize in the monoclinic system with specific unit cell dimensions, and its supramolecular packing was found to involve hydrogen-bonding and halogen-π interactions . These findings provide insights into the potential molecular geometry and intermolecular interactions of the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from studies where thermolysis and reactions with molecular oxygen or bromine have been used to transform the molecular structure. For example, the thermolysis of a semicarbazone derivative led to the formation of a benztriazepinone, and the reaction with molecular bromine resulted in a dibromide and a hexahydrodibenzo[d,f][1,3]oxazepine . These reactions indicate that the compound may also undergo similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using NMR, EI-MS, FT-IR, and theoretical calculations. The crystallographic analysis provides information on the solid-state properties, while spectroscopic techniques offer insights into the electronic structure and functional groups present in the molecules . Theoretical calculations, such as those performed using Hartree-Fock and DFT methods, complement the experimental data and help predict properties like molecular orbitals and reactivity .
Applications De Recherche Scientifique
Intermolecular Interactions and Material Properties
One study focuses on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, including "2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide". This research provides valuable information on how intermolecular interactions, such as hydrogen bonds and π-interactions, contribute to the stabilization of molecular assemblies. These insights are crucial for designing materials with specific properties (Saeed et al., 2020).
Synthetic Pathways and Chemical Reactivity
Another area of application is in the development of synthetic methodologies. For instance, studies on the cyclocondensation of bromo- and iodo-benzaldehydes catalyzed by copper(I) iodide reveal pathways to form quinazolines and arylquinazolines. These findings are instrumental in synthesizing heterocyclic compounds, which are pivotal in drug development and materials science (Vypolzov et al., 2011).
Propriétés
IUPAC Name |
2-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-13-7-9-20-18(11-13)25(2)22(27)16-12-14(8-10-19(16)28-20)24-21(26)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYXOCHPLXDDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B2538549.png)
![3-(benzo[d]thiazole-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2538552.png)

![N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2538556.png)
![N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2538559.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2538564.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)
![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)